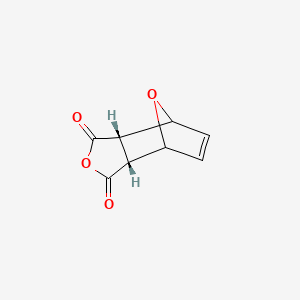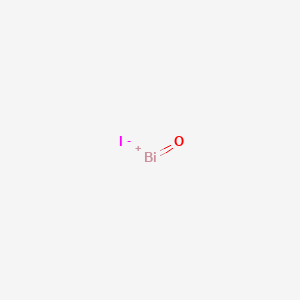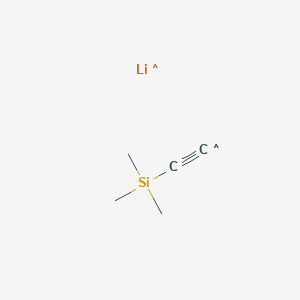
Iron(III) fluoride trihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Iron(III) fluoride trihydrate can be synthesized through the reaction of iron(III) chloride with hydrofluoric acid. The reaction typically occurs at room temperature, and the product is obtained by evaporating the solution to yield the hydrated form .
Industrial Production Methods: Industrial production of trifluoroiron;hydrate involves similar methods, where iron(III) chloride is reacted with hydrofluoric acid under controlled conditions to ensure the purity and yield of the product. The process may involve additional purification steps to remove impurities and obtain the desired hydrated form .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the iron(III) ion is further oxidized to higher oxidation states.
Reduction: The compound can be reduced to iron(II) fluoride under specific conditions.
Substitution: this compound can participate in substitution reactions where the fluoride ions are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Ligands such as phosphines or amines under controlled temperature and pressure conditions.
Major Products Formed:
Oxidation: Higher oxidation state iron compounds.
Reduction: Iron(II) fluoride.
Substitution: Complexes with new ligands replacing fluoride ions.
Scientific Research Applications
Iron(III) fluoride trihydrate has several applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including fluorination and oxidation reactions.
Biology: Investigated for its potential role in biological systems, particularly in enzyme catalysis and as a probe for studying iron metabolism.
Medicine: Explored for its potential use in medical imaging and as a therapeutic agent in certain treatments.
Industry: Utilized in the production of specialty chemicals and materials, including fluorinated polymers and advanced ceramics
Mechanism of Action
The mechanism of action of trifluoroiron;hydrate involves its ability to act as a Lewis acid, accepting electron pairs from donor molecules. This property makes it an effective catalyst in various chemical reactions. The iron(III) ion can coordinate with different ligands, facilitating the formation and breaking of chemical bonds. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Iron(III) chloride: Another iron(III) compound with chloride ions instead of fluoride.
Iron(III) bromide: Similar to iron(III) fluoride but with bromide ions.
Iron(III) oxide: An iron(III) compound with oxide ions.
Comparison:
Uniqueness: Iron(III) fluoride trihydrate is unique due to the presence of fluoride ions, which impart distinct chemical properties compared to chloride or bromide ions. The fluoride ions make it a stronger Lewis acid and more effective in certain catalytic applications.
Reactivity: The reactivity of trifluoroiron;hydrate differs from that of iron(III) chloride and iron(III) bromide due to the different halide ions.
Properties
IUPAC Name |
trifluoroiron;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3FH.Fe.H2O/h3*1H;;1H2/q;;;+3;/p-3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLZZWQDCJOMLRF-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.F[Fe](F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F3FeH2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.86 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1,2-Bis(diphenylphosphino)ethane]dichloronickel(II)](/img/structure/B7800085.png)







![Dibenz[a,c]anthracene](/img/structure/B7800147.png)


